tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate
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Overview
Description
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is notable for its unique structure, which includes a benzofuran ring substituted with a tert-butyl ester and a dioxaborolane group. These structural features make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst and a boronic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The benzofuran ring can undergo oxidation to form quinone derivatives, while reduction reactions can yield dihydrobenzofuran derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For ester hydrolysis.
Major Products
Cross-Coupling Products: Various biaryl compounds.
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrobenzofuran derivatives.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate involves its ability to participate in various chemical reactions. The dioxaborolane group acts as a versatile functional group that can form stable carbon-boron bonds, facilitating cross-coupling reactions. The benzofuran ring provides a rigid and planar structure, enhancing the compound’s stability and reactivity. The tert-butyl ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Similar structure but with an indazole ring instead of a benzofuran ring.
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: Contains a dihydropyridine ring.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Features a benzothiadiazole ring.
Uniqueness
The uniqueness of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate lies in its combination of a benzofuran ring with a dioxaborolane group and a tert-butyl ester. This combination provides a unique set of chemical properties, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C19H25BO5 |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C19H25BO5/c1-17(2,3)23-16(21)15-11-12-10-13(8-9-14(12)22-15)20-24-18(4,5)19(6,7)25-20/h8-11H,1-7H3 |
InChI Key |
MPKACIBBNRLLRV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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